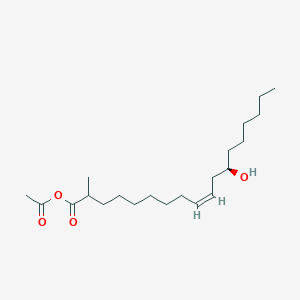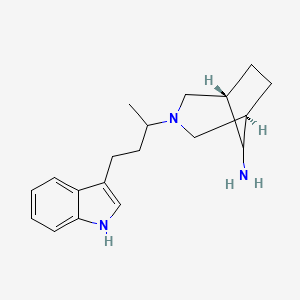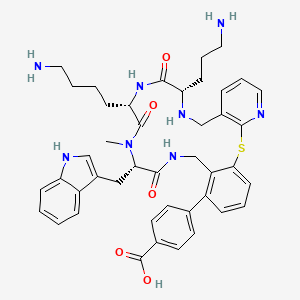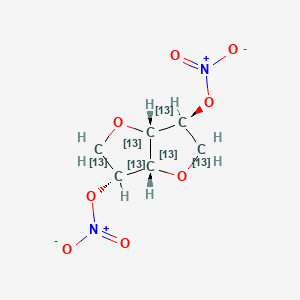
Isosorbide-13C6 Dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosorbide-13C6 Dinitrate: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of isosorbide dinitrate, which is a well-known vasodilator used in the treatment of angina pectoris and heart failure. The compound is labeled with carbon-13 isotopes, making it useful for various analytical and research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-13C6 Dinitrate involves the nitration of isosorbide, which is derived from sorbitol. The process typically includes the following steps:
Nitration: Isosorbide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction introduces nitrate groups into the isosorbide molecule, forming isosorbide dinitrate.
Isotope Labeling: The carbon-13 labeling is achieved by using carbon-13 labeled reagents during the synthesis of isosorbide. This ensures that the final product, this compound, contains carbon-13 isotopes at specific positions in the molecule.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of isosorbide are nitrated using industrial-grade nitrating agents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions: Isosorbide-13C6 Dinitrate undergoes various chemical reactions, including:
Reduction: The nitrate groups can be reduced to form isosorbide mononitrate or isosorbide.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of isosorbide and nitric acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst such as palladium on carbon.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Reduction Products: Isosorbide mononitrate, isosorbide.
Hydrolysis Products: Isosorbide, nitric acid.
Oxidation Products: Various oxidized derivatives of isosorbide.
Scientific Research Applications
Chemistry: Isosorbide-13C6 Dinitrate is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The carbon-13 labeling allows for precise tracking of the compound through various chemical processes.
Biology: In biological research, this compound is used to study metabolic pathways and the pharmacokinetics of nitrate compounds. The stable isotope labeling provides a means to trace the compound in biological systems without altering its chemical properties.
Medicine: The compound is used in medical research to investigate the metabolism and efficacy of nitrate-based drugs. It helps in understanding how these drugs are processed in the body and their effects on different tissues.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new nitrate-based medications. It serves as a reference standard in quality control and analytical testing.
Mechanism of Action
Isosorbide-13C6 Dinitrate exerts its effects by releasing nitric oxide (NO) upon metabolism. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle, leading to the dilation of blood vessels. This reduces the workload on the heart and improves blood flow to the myocardium.
Molecular Targets and Pathways:
Guanylate Cyclase Activation: Nitric oxide activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).
cGMP Pathway: Elevated cGMP levels lead to the activation of protein kinases, which cause a series of phosphorylation reactions.
Smooth Muscle Relaxation: The phosphorylation of myosin light chains in smooth muscle fibers results in muscle relaxation and vasodilation.
Comparison with Similar Compounds
Isosorbide Mononitrate: A metabolite of isosorbide dinitrate with similar vasodilatory effects but a longer duration of action.
Nitroglycerin: Another nitrate compound used for the treatment of angina, with a faster onset of action compared to isosorbide dinitrate.
Amyl Nitrite: A volatile nitrate used for rapid relief of angina symptoms, with a very short duration of action.
Uniqueness: Isosorbide-13C6 Dinitrate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The carbon-13 labeling allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C6H8N2O8 |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
MOYKHGMNXAOIAT-GVZKVBLJSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@@H]2[13C@H](O1)[13C@H]([13CH2]O2)O[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)


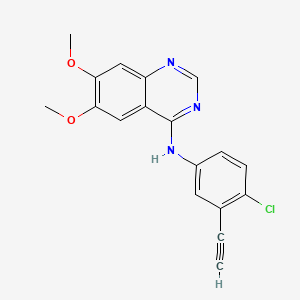
![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
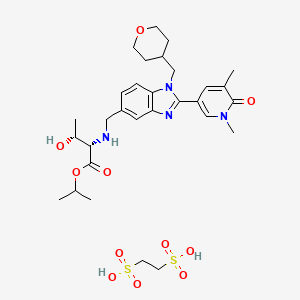
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
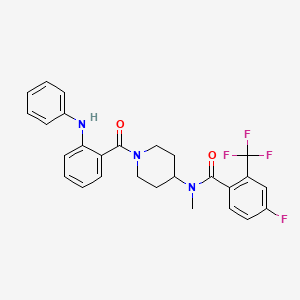
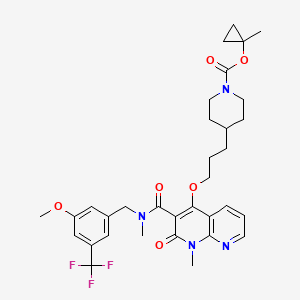
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
